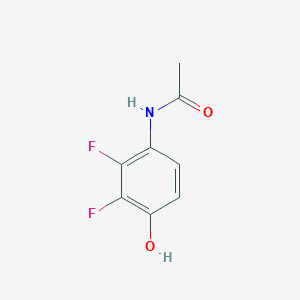

N-(2,3-二氟-4-羟基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

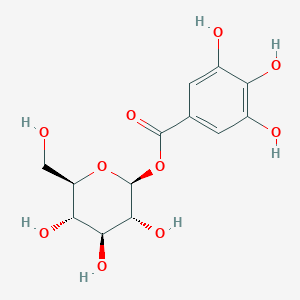

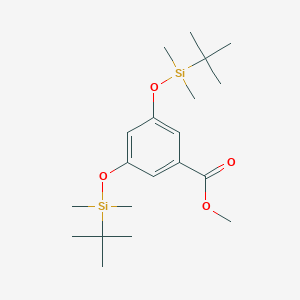

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetamide group attached to an aromatic ring. The specific structure of this compound includes a phenyl ring substituted with hydroxy and difluoro groups, which can influence its chemical behavior and physical properties. While the provided papers do not directly discuss N-(2,3-Difluoro-4-hydroxyphenyl)acetamide, they do provide insights into related compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related N-(2-hydroxyphenyl)acetamide derivatives typically involves the reaction of an appropriate phenol with an acyl chloride or other acylating agents. For instance, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide involves the reaction with chlorotrimethylsilane . Similarly, the interaction with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds . These methods suggest that the synthesis of N-(2,3-Difluoro-4-hydroxyphenyl)acetamide could potentially be achieved through a similar acylation reaction using a difluorophenol precursor.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the presence of hydrogen bonds and the potential for intramolecular interactions. For example, the crystal structure of a related compound, 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, shows a significant dihedral angle between the phenyl rings and the acetamide group, indicating the potential for steric interactions . This suggests that N-(2,3-Difluoro-4-hydroxyphenyl)acetamide may also exhibit a complex geometry that could influence its reactivity and physical properties.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often influenced by the substituents on the phenyl ring. The presence of a hydroxy group can lead to intramolecular hydrogen bonding, as seen in substituted N-(2-hydroxyphenyl)acetamides . Additionally, the fluorine atoms could affect the compound's reactivity, potentially making it more susceptible to nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2,3-Difluoro-4-hydroxyphenyl)acetamide can be inferred from related compounds. For instance, the presence of hydrogen bonds can impact the compound's solubility and melting point . The difluoro substitution may also influence the acidity of the hydroxy group and the overall polarity of the molecule, affecting its solubility in different solvents. The crystal structure analysis of similar compounds provides insights into the potential intermolecular interactions that could occur in the solid state, such as hydrogen bonding and π-π interactions .

科学研究应用

有机合成中的前体

N-(2,3-二氟-4-羟基苯基)乙酰胺衍生物已被用于有机合成。例如,已制备了二氟(三甲基硅基)乙酰胺,并用作3,3-二氟氮杂环丙酮的前体,展示了这些化合物的另一种合成途径(Bordeau, Frébault, Gobet, & Picard, 2006)。

化学合成与优化

在化学工程领域,N-(2,3-二氟-4-羟基苯基)乙酰胺的衍生物是重要的中间体。一个例子是N-(2-羟基苯基)乙酰胺,用于抗疟疾药物的天然合成。已研究了其化学选择性乙酰化的过程优化、机理和动力学,为有效的合成途径提供了宝贵的见解(Magadum & Yadav, 2018)。

结构和性质分析

关于N-(2-羟基苯基)乙酰胺的硅化衍生物的研究突出了这些化合物的合成和结构研究。这包括对它们的核磁共振波谱学、X射线单晶分析和其他性质的研究,有助于更深入地了解它们的化学特性(Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016)。

催化和绿色化学

N-(2,3-二氟-4-羟基苯基)乙酰胺及其衍生物被用于开发绿色化学方法。例如,用于合成N-(3-氨基-4-甲氧基苯基)乙酰胺的催化氢化反应展示了在染料和中间体生产中采用环保的方法(Zhang, 2008)。

探索药物机制

在排除直接药物使用和剂量信息的情况下,对N-(4-羟基苯基)乙酰胺(对乙酰氨基酚)等类似物的研究对于理解广泛使用的镇痛药物的机制至关重要。这项研究为镇痛效果和潜在治疗策略提供了见解(Toussaint et al., 2010)。

电化学合成

已开发了用于合成对乙酰氨基酚衍生物的电化学方法,其中涉及N-(4-羟基苯基)乙酰胺。这代表了电化学和制药合成领域的创新方法(Nematollahi, Momeni, & Khazalpour, 2014)。

属性

IUPAC Name |

N-(2,3-difluoro-4-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-4(12)11-5-2-3-6(13)8(10)7(5)9/h2-3,13H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRXYODLCLWADJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439212 |

Source

|

| Record name | Acetamide, N-(2,3-difluoro-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide | |

CAS RN |

155020-53-4 |

Source

|

| Record name | Acetamide, N-(2,3-difluoro-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)

![2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile](/img/structure/B120185.png)